molecular formula C14H15FO5S B2888697 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane] CAS No. 2411285-43-1

7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]

Cat. No.: B2888697
CAS No.: 2411285-43-1
M. Wt: 314.33
InChI Key: OVSAJVKPKXVDJP-UHFFFAOYSA-N
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Description

7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant three-dimensionality to the molecule, which can enhance its interaction with biological targets and improve its physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane] typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile with aromatic aldehydes using an acid catalyst such as silica sulfuric acid . This reaction proceeds under mild conditions and yields the desired spirocyclic product with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiols.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds.

Scientific Research Applications

7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane] has several notable applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane] involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are crucial for bacterial replication and cell cycle regulation, respectively . These interactions are typically mediated by the compound’s ability to form stable complexes with the active sites of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Uniqueness: 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane] stands out due to the presence of the fluorosulfonyloxy group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile building block for synthesizing a wide range of derivatives with diverse biological activities.

Properties

IUPAC Name

7-fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO5S/c15-21(17,18)20-10-4-5-11-12(16)9-14(19-13(11)8-10)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSAJVKPKXVDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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